molecular formula C4H9NO3 B113118 (R)-2-amino-3-methoxypropanoic acid CAS No. 86118-11-8

(R)-2-amino-3-methoxypropanoic acid

Cat. No. B113118
Key on ui cas rn: 86118-11-8
M. Wt: 119.12 g/mol
InChI Key: KNTFCRCCPLEUQZ-GSVOUGTGSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09139513B2

Procedure details

Into a 250 mL round-bottomed flask equipped with a stirrer, reflux condenser and thermometer was added O-methyl-D,L-serine (5 g) in ethanol (150 mL). N-Acetyl-(R)-naphthylalanine (10.80 g) was added in one portion and the mixture heated to 50° C. overnight. The suspension was cooled to room temperature and filtered, and the solid was rinsed with ethanol (5 mL) and dried at 40° C. under vacuum for 3 h. Crude N-acetyl-(R)-naphthylalanine salt of O-methyl-D-serine (6.4 g, 40.5%) was obtained as a white solid with a chiral purity >90%. A portion (5 g) of this solid was suspended in ethanol (30 mL), heated to 50° C. for 4 h, cooled to room temperature and filtered. The resulting solid was rinsed with ethanol (5 mL) and dried at 40° C. under vacuum for 3 h. Pure N-acetyl-(R)-naphthylalanine salt of O-methyl-D-serine (4.6 g, 91.5%) was obtained as a white solid with a chiral purity >95%. Regeneration of the title compound could be effected by adjustment of the pH to 1-2 by treatment with HCl, followed by extraction into an organic solvent and subsequent adjustment of the pH to ˜7 with NaOH.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
N-Acetyl-(R)-naphthylalanine
Quantity
10.8 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH2:3][CH:4]([C:6]([OH:8])=[O:7])[NH2:5].[C:9]([N:12]([C:18]1[C:27]2[C:22](=[CH:23][CH:24]=[CH:25][CH:26]=2)[CH:21]=[CH:20][CH:19]=1)[C@@H:13]([C:15]([OH:17])=[O:16])[CH3:14])(=[O:11])[CH3:10]>C(O)C>[C:9]([N:12]([C:18]1[C:27]2[C:22](=[CH:23][CH:24]=[CH:25][CH:26]=2)[CH:21]=[CH:20][CH:19]=1)[C@@H:13]([C:15]([OH:17])=[O:16])[CH3:14])(=[O:11])[CH3:10].[CH3:1][O:2][CH2:3][C@H:4]([C:6]([OH:8])=[O:7])[NH2:5]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
COCC(N)C(=O)O
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
N-Acetyl-(R)-naphthylalanine
Quantity
10.8 g
Type
reactant
Smiles
C(C)(=O)N([C@H](C)C(=O)O)C1=CC=CC2=CC=CC=C12

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 250 mL round-bottomed flask equipped with a stirrer
TEMPERATURE
Type
TEMPERATURE
Details
reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
The suspension was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
the solid was rinsed with ethanol (5 mL)
CUSTOM
Type
CUSTOM
Details
dried at 40° C. under vacuum for 3 h
Duration
3 h

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)N([C@H](C)C(=O)O)C1=CC=CC2=CC=CC=C12
Name
Type
product
Smiles
COC[C@@H](N)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 6.4 g
YIELD: PERCENTYIELD 40.5%
YIELD: CALCULATEDPERCENTYIELD 128%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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